molecular formula C18H17NO4S B2628993 N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide CAS No. 2034396-67-1

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide

Cat. No.: B2628993
CAS No.: 2034396-67-1
M. Wt: 343.4
InChI Key: UMSQZPHMLAARLH-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide is a complex organic compound that features a unique combination of furan, thiophene, and benzamide moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-furyl and 3-thienyl derivatives, followed by their coupling with 2-methoxybenzamide under specific reaction conditions. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic routes to enhance efficiency and scalability. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of environmentally friendly processes to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific solvents, temperatures, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical studies to investigate molecular interactions and pathways.

    Medicine: The compound has potential therapeutic applications, including as a lead compound for drug development targeting specific diseases.

    Industry: It can be used in the development of new materials with unique properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-3-yl)ethyl)-2-methoxybenzamide include other benzamide derivatives, furan-containing compounds, and thiophene-based molecules. Examples include:

  • N-(2-furyl)-2-methoxybenzamide
  • N-(2-thienyl)-2-methoxybenzamide
  • 2-hydroxy-2-(thiophen-3-yl)ethylbenzamide

Uniqueness

The uniqueness of this compound lies in its combination of furan, thiophene, and benzamide moieties, which confer distinct chemical and biological properties

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-3-ylethyl]-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO4S/c1-22-15-6-3-2-5-14(15)17(20)19-12-18(21,13-8-10-24-11-13)16-7-4-9-23-16/h2-11,21H,12H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMSQZPHMLAARLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC(C2=CSC=C2)(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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